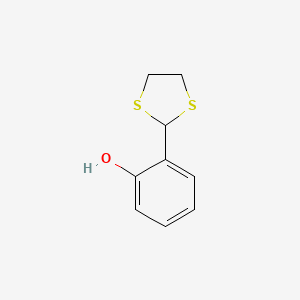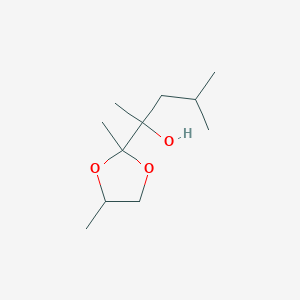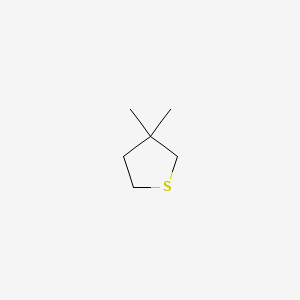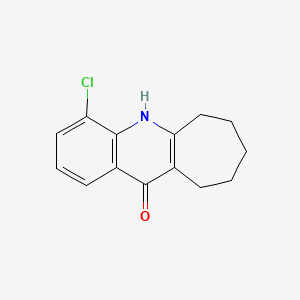
(Styryl)lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Styryl)lithium is an organolithium compound that features a styryl group (a phenyl group attached to a vinyl group) bonded to a lithium atom. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Styryl)lithium can be synthesized through the reaction of styrene with butyllithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs at low temperatures to ensure the stability of the this compound compound. The general reaction is as follows:
C6H5CH=CH2+BuLi→C6H5CH=CHLi+BuH
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, its industrial production would involve scaling up the reaction conditions while ensuring the purity and stability of the compound. This would likely involve continuous flow reactors and stringent temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
(Styryl)lithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Polymerization: It can initiate the polymerization of monomers to form polystyrene and other polymers.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form substituted styrenes.
Polymerization Initiators: Used in the presence of monomers like styrene to form high-density polymers.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Styrenes: Formed from substitution reactions with halides.
Polymers: Formed from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
(Styryl)lithium has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds.
Polymer Chemistry: Acts as an initiator for the polymerization of styrene and other monomers.
Material Science: Used in the synthesis of advanced materials with specific properties.
Pharmaceuticals: Employed in the synthesis of complex organic molecules that are potential drug candidates.
Wirkmechanismus
The mechanism of action of (styryl)lithium involves its role as a nucleophile. The lithium atom in this compound is highly electropositive, making the carbon atom in the styryl group nucleophilic. This allows this compound to attack electrophilic centers in other molecules, facilitating the formation of new bonds. The molecular targets typically include carbonyl groups, halides, and other electrophilic species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another organometallic compound used in similar nucleophilic addition reactions.
Vinylmagnesium Bromide: Similar in structure but contains a magnesium atom instead of lithium.
Butyllithium: Commonly used in the synthesis of (styryl)lithium and other organolithium compounds.
Uniqueness
This compound is unique due to its combination of a styryl group and a lithium atom, which provides it with distinct reactivity compared to other organometallic compounds. Its ability to participate in both nucleophilic addition and polymerization reactions makes it a versatile reagent in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
4843-72-5 |
|---|---|
Molekularformel |
C8H7Li |
Molekulargewicht |
110.1 g/mol |
IUPAC-Name |
lithium;ethenylbenzene |
InChI |
InChI=1S/C8H7.Li/c1-2-8-6-4-3-5-7-8;/h1-7H;/q-1;+1 |
InChI-Schlüssel |
HYTPUZBQMLUOGL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH-]=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


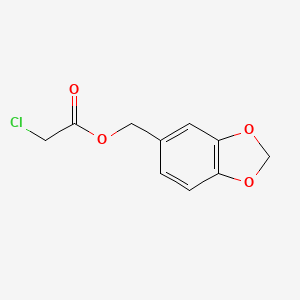

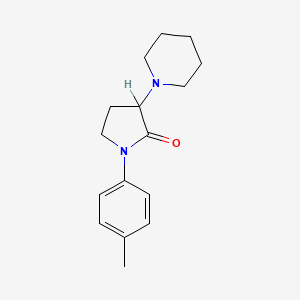
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
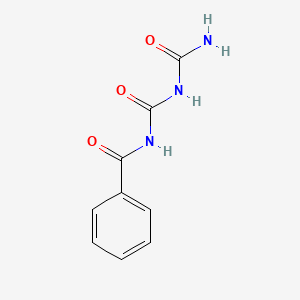
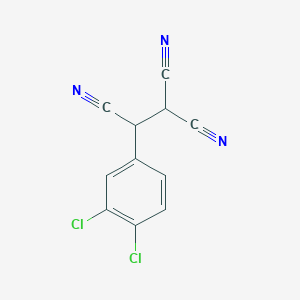
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
